2-(cyclohexylformamido)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
2-(Cyclohexylformamido)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 5-methyl-1,2-oxazole ring linked to an acetamide backbone and a cyclohexylformamido substituent. The oxazole moiety is known for its electron-rich aromatic system, which enhances interactions with biological targets, while the cyclohexyl group introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-11(16-19-9)15-12(17)8-14-13(18)10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDDBRHASMDZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylformamido)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diazo compound and sulfilimine.
Attachment of the cyclohexylformamido group: The cyclohexylformamido group can be introduced through a formylation reaction using cyclohexylamine and formic acid under appropriate conditions.
Formation of the acetamide backbone: The final step involves the acylation of the oxazole derivative with an acetic acid derivative to form the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylformamido)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-(cyclohexylformamido)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and possible pharmacological effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclohexylformamido)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Acetamide-Oxazole Derivatives
The biological and physicochemical properties of oxazole-acetamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Cyclohexyl vs. Aromatic Substituents :
- The cyclohexylformamido group in the target compound likely enhances lipophilicity (predicted LogP ~2.8) compared to methoxyphenyl (LogP ~1.95) or bromo (LogP ~1.02) analogs. This may improve membrane permeability but reduce solubility .
- In contrast, compounds with electron-withdrawing groups (e.g., bromo) exhibit lower LogP and altered bioactivity profiles .
Biological Activity Trends :
- Methoxyphenyl derivatives (e.g., ) display moderate antimicrobial activity, while bulky substituents (e.g., cyclohexyl) may shift activity toward enzyme inhibition due to steric effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
